REACTION_SMILES
|
[CH3:1][O:2][c:3]1[c:4]([N+:15](=[O:16])[O-:17])[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]1[N+:12](=[O:13])[O-:14].[CH3:23][OH:24].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[CH3:1][O:2][c:3]1[c:4]([N+:15](=[O:16])[O-:17])[cH:5][c:6]([C:7]([O:8][CH3:23])=[O:9])[cH:10][c:11]1[N+:12](=[O:13])[O-:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1c([N+](=O)[O-])cc(C(=O)O)cc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc([N+](=O)[O-])c(OC)c([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |